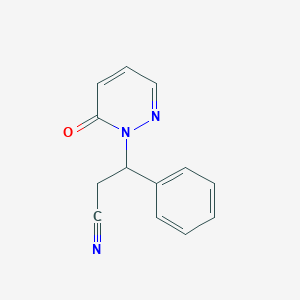

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile

描述

属性

IUPAC Name |

3-(6-oxopyridazin-1-yl)-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-8-12(11-5-2-1-3-6-11)16-13(17)7-4-10-15-16/h1-7,10,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBYVVNDOIUMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)N2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile typically involves the reaction of a pyridazinone derivative with a phenylpropanenitrile precursor. One common method involves the use of a base-catalyzed condensation reaction. The reaction conditions often include:

Solvent: Toluene or dimethylformamide (DMF)

Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to higher purity and consistency in the final product.

化学反应分析

Types of Reactions

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid

Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4)

Substitution: NaOMe in methanol, lithium aluminum hydride (LiAlH4)

Major Products

Oxidation: Carboxylic acids or ketones

Reduction: Amines or alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用机制

The mechanism of action of 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

相似化合物的比较

Comparison with Structural Analogs

Functional Group Variations

Carboxylic Acid Analogs

- 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid (CAS 73402-26-3): Molecular Formula: C₁₃H₁₂N₂O₃ Molecular Weight: 244.25 g/mol Key Differences: The carboxylic acid (-COOH) group replaces the nitrile (-CN), increasing polarity and reducing lipophilicity. This substitution may alter bioavailability and metabolic stability .

Amide Derivatives

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (Compound 6j):

Substituted Phenyl Analogs

- Such substitutions can modulate enzyme inhibition selectivity .

Structural and Pharmacological Comparisons

Table 1: Key Properties of 3-(6-Oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Substituents | Notable Features |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₁₁N₃O | ~237.26* | Nitrile (-CN) | Phenyl | High lipophilicity |

| 3-(6-Oxo-3-phenylpyridazinyl)propanoic acid | C₁₃H₁₂N₂O₃ | 244.25 | Carboxylic acid | Phenyl | Increased polarity |

| Compound 6j (amide derivative) | C₂₃H₂₃N₅O₃ | 526.28 | Amide (-CONH-) | Phenyl, antipyrine core | Enhanced target binding |

| 3-(3-(2,4-Dimethylphenyl)-propanenitrile | C₁₅H₁₅N₃O | 253.3 | Nitrile (-CN) | 2,4-Dimethylphenyl | Steric and electronic modulation |

Pharmacological Potential

While direct data for the target compound’s bioactivity is unavailable, structural analogs suggest therapeutic relevance:

- COX-2 Inhibition: Pyridazinones with phenoxy or amide groups (e.g., Compounds 6a, 16a) exhibit potent COX-2 inhibition (IC₅₀ = 0.11–0.24 mM) .

- Anti-inflammatory Activity : Amide derivatives (e.g., 6j) demonstrate efficacy in carrageenin-induced edema models, surpassing celecoxib in some cases .

生物活性

3-(6-Oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile, a compound with the chemical formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound features a pyridazinone moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

- Chemical Structure :

- Chemical Structure

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyridazine compounds often exhibit significant antioxidant and anti-inflammatory activities. For instance, a study involving related compounds demonstrated their ability to modulate oxidative stress and inflammation in animal models. The activation of the nuclear factor E2-related factor 2 (Nrf2) pathway was particularly noted for its role in mediating neuroprotection against oxidative damage .

Neuroprotective Effects

In a specific study examining the neuroprotective effects of similar compounds, it was found that they could alleviate seizure activity induced by pentylenetetrazole (PTZ) in mice models. The administration of these compounds resulted in reduced levels of pro-inflammatory cytokines and improved antioxidant enzyme activities, suggesting a protective effect against neuroinflammation and oxidative stress .

Study 1: Neuroprotective Mechanism

A study investigated the effects of a related pyridazine compound on PTZ-induced seizures in mice. The results showed that treatment with the compound led to:

- Reduced seizure frequency : Mice treated with the compound exhibited significantly fewer seizures compared to control groups.

- Decreased inflammatory markers : Levels of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) were markedly lower in treated mice .

| Parameter | Control Group | Treated Group |

|---|---|---|

| Seizure Frequency | High | Low |

| TNF-α Levels | Elevated | Reduced |

| COX-2 Activity | High | Low |

Study 2: Antioxidant Capacity

In another study assessing the antioxidant capacity of similar compounds, it was found that:

- Glutathione (GSH) levels : There was a significant increase in GSH levels in treated animals, indicating enhanced antioxidant capacity.

- Lipid Peroxidation (LPO) : The treated group showed reduced LPO levels, further confirming the antioxidant potential of these compounds .

| Antioxidant Assay | Control Group | Treated Group |

|---|---|---|

| GSH Activity (µmol/mg protein) | Low | High |

| LPO Levels | Elevated | Reduced |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Nrf2 Activation : This pathway plays a crucial role in cellular defense against oxidative stress by upregulating antioxidant enzymes.

- Inhibition of Inflammatory Pathways : The compound may inhibit key inflammatory mediators, thereby reducing neuroinflammation associated with various neurological disorders.

- Calcium Channel Modulation : Similar compounds have been shown to affect voltage-gated calcium channels, which are implicated in the pathophysiology of epilepsy .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile, and how can reaction conditions be optimized for purity?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyridazinone intermediates are functionalized via coupling with nitrile-containing precursors under reflux in aprotic solvents (e.g., DCM or THF) . Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C for cyclization), and purification via column chromatography (DCM-MeOH gradients) to achieve >95% purity . Monitoring via TLC and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) ensures intermediate integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

- Methodology :

- IR Spectroscopy : C=O stretch at ~1660–1680 cm⁻¹ (pyridazinone ring) and C≡N stretch at ~2240 cm⁻¹ .

- ¹H-NMR : Aromatic protons (δ 7.3–8.0 ppm), pyridazinone NH (δ 10.5–11.0 ppm, exchangeable), and benzylic CH₂ (δ 3.8–4.2 ppm) .

- ESI-MS : Molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 279.1 for C₁₇H₁₄N₃O) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- Methodology : Initial screening includes:

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms at 1–100 µM concentrations, using celecoxib or theophylline as controls .

- Cytotoxicity profiling : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing derivatives with substituted pyridazinone rings?

- Methodology : Contradictions often arise from steric hindrance or electronic effects of substituents (e.g., electron-withdrawing groups slowing cyclization). Systematic DOE (Design of Experiments) can identify critical factors:

- Vary substituent positions (meta vs. para) and monitor via HPLC .

- Use DFT calculations to predict transition-state energies for ring closure .

- Compare kinetic data (e.g., Arrhenius plots) for different substituents .

Q. What strategies enhance the compound’s metabolic stability without compromising bioactivity?

- Methodology :

- Structural modulation : Introduce fluorine at the phenyl ring para position to block CYP450-mediated oxidation .

- Prodrug design : Mask the nitrile group as a thioamide (e.g., via Lawesson’s reagent), improving solubility and reducing first-pass metabolism .

- In vitro microsomal assays : Compare t₁/₂ of parent compound vs. derivatives using liver microsomes (human/rat) .

Q. How do steric and electronic properties of substituents influence binding to COX-2?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket (PDB: 3LN1). Correlate binding scores (∆G) with substituent Hammett σ values .

- SAR analysis : Synthesize analogs with methyl, methoxy, or chloro groups at the phenyl ring. Measure IC₅₀ in COX-2 inhibition assays and perform QSAR modeling .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。